Cas no 1057263-72-5 (1-(5-fluoropyridin-2-yl)piperidin-4-one)
1-(5-fluoropyridin-2-yl)piperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-(5-FLUOROPYRIDIN-2-YL)PIPERIDIN-4-ONE(WX160436)
- 1-(5-FLUOROPYRIDIN-2-YL)PIPERIDIN-4-ONE
- 4-Piperidinone, 1-(5-fluoro-2-pyridinyl)-
- 1-(5-Fluoro-2-pyridinyl)-4-piperidinone
- 1-(5-fluoropyridin-2-yl)piperidin-4-one
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- MDL: MFCD14621266
- Inchi: 1S/C10H11FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2
- InChI Key: AUQNHVNWPUZRQA-UHFFFAOYSA-N
- SMILES: N1(C2=NC=C(F)C=C2)CCC(=O)CC1
1-(5-fluoropyridin-2-yl)piperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D774289-100mg |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 100mg |
$335 | 2024-06-06 | |
| eNovation Chemicals LLC | D774289-250mg |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 250mg |
$600 | 2024-06-06 | |
| eNovation Chemicals LLC | D774289-1g |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 1g |
$1195 | 2024-06-06 | |
| eNovation Chemicals LLC | D774289-5g |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 5g |
$3095 | 2023-09-01 | |
| eNovation Chemicals LLC | D774289-100mg |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 100mg |
$475 | 2025-02-26 | |
| eNovation Chemicals LLC | D774289-250mg |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 250mg |
$855 | 2025-02-26 | |
| eNovation Chemicals LLC | D774289-1g |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 1g |
$1705 | 2025-02-26 | |
| eNovation Chemicals LLC | D774289-5g |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 5g |
$3340 | 2023-04-08 | |
| eNovation Chemicals LLC | D774289-100mg |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 100mg |
$475 | 2025-02-28 | |
| eNovation Chemicals LLC | D774289-1g |
1-(5-fluoropyridin-2-yl)piperidin-4-one |
1057263-72-5 | 95% | 1g |
$1705 | 2025-02-28 |
1-(5-fluoropyridin-2-yl)piperidin-4-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(5-fluoropyridin-2-yl)piperidin-4-one
Introduction to 1-(5-fluoropyridin-2-yl)piperidin-4-one (CAS No. 1057263-72-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(5-fluoropyridin-2-yl)piperidin-4-one, identified by the chemical identifier CAS No. 1057263-72-5, represents a significant compound of interest in the realms of chemical biology and medicinal chemistry. This heterocyclic molecule, featuring a piperidine core conjugated with a fluorinated pyridine moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluoropyridine substituent introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel pharmacological agents.
The structural motif of 1-(5-fluoropyridin-2-yl)piperidin-4-one is particularly noteworthy for its ability to interact with biological targets in a nuanced manner. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a pivotal role in enhancing the pharmacokinetic profiles of associated drug candidates. Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry, demonstrating their utility in designing compounds with improved solubility, bioavailability, and target specificity.
In the context of contemporary research, 1-(5-fluoropyridin-2-yl)piperidin-4-one has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, its scaffold has been utilized in the development of compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. The piperidine ring, a common pharmacophore in drug discovery, contributes to favorable pharmacokinetic properties such as oral bioavailability and metabolic stability, while the fluoropyridine segment enhances interactions with biological receptors.
One of the most compelling aspects of 1-(5-fluoropyridin-2-yl)piperidin-4-one is its role as a precursor in generating libraries of diverse chemical entities for high-throughput screening. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinities and selectivity profiles. The introduction of fluorine at the 5-position of the pyridine ring has been shown to improve interactions with enzymes and receptors, thereby increasing the efficacy of potential drug candidates.
Recent advancements in computational chemistry have further underscored the significance of 1-(5-fluoropyridin-2-yl)piperidin-4-one as a building block. Molecular modeling studies have revealed that this compound can adopt multiple conformations, which may influence its binding mode to biological targets. These insights have guided the design of optimized derivatives with improved pharmacological properties. Additionally, computational approaches have been employed to predict the metabolic fate of compounds derived from 1-(5-fluoropyridin-2-yl)piperidin-4-one, aiding in the development of more robust drug candidates with reduced off-target effects.
The synthesis of 1-(5-fluoropyridin-2-yl)piperidin-4-one itself presents an intriguing challenge due to the necessity for precise functionalization at multiple positions. Modern synthetic methodologies have enabled efficient access to this compound through multi-step routes involving cross-coupling reactions, cyclization processes, and fluorination techniques. These advances have not only facilitated its production but also opened avenues for further derivatization and exploration.
In summary, 1-(5-fluoropyridin-2-yl)piperidin-4-one (CAS No. 1057263-72-5) stands out as a versatile and highly relevant compound in medicinal chemistry and chemical biology. Its unique structural features, coupled with its potential applications in drug discovery, make it a compelling subject for further research. As our understanding of biological systems continues to evolve, compounds like 1-(5-fluoropyridin-2-yl)piperidin-4-one are poised to play an increasingly pivotal role in developing innovative therapeutic strategies.
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